

(R)-Tert-leucinol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Tert-leucinol

Cat. No.: B053256

[Get Quote](#)

An In-depth Technical Guide to **(R)-tert-Leucinol**: Physical and Chemical Properties

Introduction

(R)-tert-Leucinol, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis and drug development.[\[1\]](#)[\[2\]](#) Its structural rigidity and defined stereochemistry, conferred by the bulky tert-butyl group adjacent to the chiral center, make it a valuable component in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of **(R)-tert-leucinol** are summarized below. These properties are fundamental for its application in various chemical transformations and for ensuring appropriate handling and storage.

Table of Properties

Property	Value	Reference
IUPAC Name	(2R)-2-amino-3,3-dimethylbutan-1-ol	[3] [4]
Synonyms	(R)-(-)-tert-Leucinol, D-tert-Leucinol, (R)-2-Amino-3,3-dimethyl-1-butanol	[1] [5]
CAS Number	112245-09-7	[3]
Molecular Formula	C ₆ H ₁₅ NO	[1] [3]
Molecular Weight	117.19 g/mol	[3]
Appearance	Colorless to yellow liquid or low melting solid	[3] [4]
Melting Point	30-33 °C (lit.)	[1]
Boiling Point	70 °C at 0.4 mmHg (lit.)	[1]
Density	0.9 g/mL at 25 °C (lit.)	[1]
Optical Activity	[α]20/D -37° (c = 1.5 in ethanol) [α]20/D -34° to -40° (c=0.7, ethanol)	[3] [4]
Flash Point	90 °C (194 °F) - closed cup	[1]
pKa	12.88 ± 0.10 (Predicted)	[1]
Solubility	Soluble in Methanol	[6] [7]
Storage	Store in a cool, dark place (2-8°C) under an inert atmosphere.	[1]

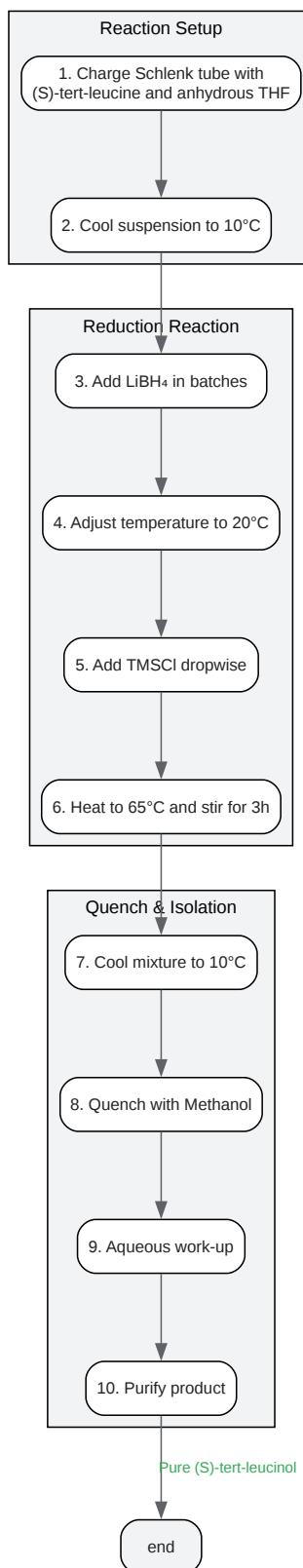
Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of **(R)-tert-leucinol**. The following sections describe protocols for its synthesis and the determination of its stereochemical purity.

Synthesis of (S)-tert-Leucinol from (S)-tert-Leucine

A common method for preparing chiral amino alcohols is the reduction of the corresponding amino acid. The following protocol is an example of the synthesis for the enantiomer, (S)-tert-leucinol, which follows the same principles as would be used for the (R)-enantiomer starting from D-tert-leucine.[2][7]

Objective: To synthesize (S)-tert-leucinol by the reduction of (S)-tert-leucine.


Materials:

- (S)-tert-leucine
- Lithium borohydride (LiBH_4)
- Trimethylsilyl chloride (TMSCl)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Nitrogen gas supply
- Schlenk tube (100 mL)
- Standard glassware for reaction, work-up, and purification

Procedure:

- Add 4.00 g (30.5 mmol) of (S)-tert-leucine and 40 mL of anhydrous THF to a 100 mL Schlenk tube purged with nitrogen.[2]
- Cool the resulting suspension to 10°C in an ice bath.[2]
- Over a period of 5 minutes, add 1.46 g (61.0 mmol) of lithium borohydride to the suspension in batches.[2]
- Adjust the system temperature to 20°C.[2]

- Slowly add 7.44 g (67.1 mmol) of trimethylsilyl chloride dropwise over 30 minutes.[2]
- Heat the reaction mixture to 65°C and maintain stirring at this temperature for 3 hours.[2]
- After the reaction is complete, cool the mixture back down to 10°C.[2]
- Quench the reaction by the slow, dropwise addition of 4 mL of methanol over 20 minutes.[2]
- Proceed with a standard aqueous work-up to isolate the crude product.
- Purify the crude product using an appropriate method, such as distillation or chromatography, to obtain pure (S)-tert-leucinol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (S)-tert-leucinol.

Protocol for Determining Optical Rotation

The stereochemical purity of **(R)-tert-leucinol** is confirmed by measuring its specific optical rotation using a polarimeter.

Objective: To measure the specific optical rotation of an **(R)-tert-leucinol** sample.

Materials:

- **(R)-tert-leucinol** sample
- Ethanol (spectroscopic grade)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter with a sodium lamp (D-line, 589 nm)
- Polarimeter cell (e.g., 1 dm)

Procedure:

- Accurately weigh approximately 150 mg of the **(R)-tert-leucinol** sample. For a concentration of $c = 1.5$, this would be dissolved in 10 mL of solvent.
- Quantitatively transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in ethanol and fill the flask to the mark. Mix thoroughly to ensure a homogeneous solution.
- Calibrate the polarimeter using a blank (ethanol).
- Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α) at 20°C.
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$ where:

- α is the observed rotation.
- c is the concentration in g/mL.
- l is the path length of the cell in decimeters (dm).
- Compare the calculated value to the literature value (e.g., -37° for $c = 1.5$ in ethanol) to assess enantiomeric purity.

Safety and Handling

(R)-tert-leucinol requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
- Precautionary Statements:
 - Avoid breathing dust, fumes, or vapors.[3][8]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[3]
 - Use only in a well-ventilated area.[8]
 - IF ON SKIN: Wash with plenty of soap and water.[3]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
- Personal Protective Equipment (PPE): Eyesheilds, gloves, and a dust mask (type N95, US) or a multi-purpose combination respirator cartridge are recommended.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep under an inert atmosphere.[1] It is classified as a combustible solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-TERT-LEUCINOL | 112245-09-7 [chemicalbook.com]
- 2. (S)-TERT-LEUCINOL | 112245-13-3 [chemicalbook.com]
- 3. (R)-(-)-tert-Leucinol, 98% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (R)-(-)-tert-Leucinol, 98% 100 mg | Contact Us | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 112245-13-3 CAS MSDS ((S)-TERT-LEUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. peptide.com [peptide.com]
- To cite this document: BenchChem. [(R)-Tert-leucinol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053256#r-tert-leucinol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b053256#r-tert-leucinol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com